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DC 59 gene product - 131201-15-5

DC 59 gene product

Catalog Number: EVT-1519506
CAS Number: 131201-15-5
Molecular Formula: C4F9LiO3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound known as DC 59 gene product refers to a specific RNA molecule that has garnered attention in the fields of molecular biology and genetic engineering. This product is characterized by its unique structure and functional properties, particularly in relation to gene expression and regulation.

Source

DC 59 gene product is typically synthesized in laboratory settings using various chemical methods, particularly those involving solid-phase synthesis techniques. These methods allow for the precise assembly of nucleotides into desired sequences, which are crucial for the generation of functional RNA molecules.

Classification

The DC 59 gene product can be classified as a type of messenger RNA (mRNA) or a synthetic RNA molecule, depending on its intended use in research or therapeutic applications. It is often categorized under RNA-based therapeutics due to its role in gene expression modulation.

Synthesis Analysis

Methods

The synthesis of DC 59 gene product primarily employs the phosphoramidite solid-phase method. This technique involves the sequential addition of nucleotide building blocks to a solid support, allowing for the controlled assembly of RNA sequences.

Technical Details

  1. Solid-Phase Chemistry: The synthesis begins with a solid support, typically controlled pore glass (CPG), onto which phosphoramidite nucleotides are attached.
  2. Capping Reaction: Following the incorporation of each nucleotide, a capping reaction is performed to ensure that unreacted hydroxyl groups are modified, preventing further reactions that could lead to impurities.
  3. Deprotection: After synthesis, protective groups are removed using ammonia or other deprotecting agents, releasing the final RNA product from the solid support.

Recent advancements have improved yield rates significantly, achieving between 40% and 50% for capped RNA products through optimized reaction conditions and reagents .

Molecular Structure Analysis

Structure

The molecular structure of DC 59 gene product consists of a sequence of nucleotides linked by phosphodiester bonds. The presence of a 5' cap (specifically a 7-methylguanylate cap) is crucial for stability and translation efficiency.

Data

  • Molecular Weight: Varies depending on the nucleotide sequence.
  • Nucleotide Composition: Typically includes adenine, cytosine, guanine, and uracil.
  • Secondary Structure: May form various secondary structures such as hairpins or loops depending on the specific sequence.
Chemical Reactions Analysis

Reactions

The synthesis of DC 59 gene product involves several key chemical reactions:

  1. Nucleotide Coupling: Each nucleotide is added through a coupling reaction facilitated by activating agents like tetrazole.
  2. Capping Reactions: To ensure high purity, capping agents such as phenoxyacetic anhydride are used to modify unreacted nucleotides.
  3. Deprotection Reactions: Removal of protective groups occurs through hydrolysis or ammonolysis, releasing the active RNA.

Technical Details

These reactions must be carefully controlled to avoid side reactions that can result in incomplete synthesis or impurities .

Mechanism of Action

Process

The mechanism by which DC 59 gene product functions involves its role in protein synthesis within cells:

  1. Translation Initiation: The 5' cap structure facilitates recognition by ribosomes.
  2. mRNA Stability: The cap protects the RNA from degradation by exonucleases.
  3. Protein Synthesis Regulation: The presence of specific sequences within the RNA can influence translation efficiency and protein folding.

Data

Studies have shown that modifications to the cap structure can significantly alter translation rates and stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in water and buffer solutions.
  • Stability: Stability can vary based on environmental conditions (e.g., temperature, pH).

Chemical Properties

  • Reactivity: The nucleophilic sites on the phosphate backbone can be reactive towards other chemical species, influencing interactions with proteins and other biomolecules.
  • Degradation Pathways: Subject to hydrolysis under alkaline conditions, which can lead to loss of function if not properly stored.
Applications

Scientific Uses

The DC 59 gene product has several applications in scientific research:

  1. Gene Expression Studies: Used as a tool to study gene regulation mechanisms and mRNA stability.
  2. Therapeutic Development: Potential applications in developing RNA-based therapeutics for diseases such as cancer and viral infections.
  3. Synthetic Biology: Employed in constructing synthetic pathways for bioengineering purposes.
Molecular Characterization of the CD59 Gene Product

Genomic Organization and Evolutionary Conservation of CD59

The CD59 gene (Gene ID: 966) resides on human chromosome 11p13, spanning approximately 33.5 kilobases and comprising five exons separated by large introns (up to 27 kb) [3] [7]. Its genomic architecture shares homology with the murine Ly-6 gene family, characterized by conserved cysteine residues critical for disulfide bond formation. The gene encodes a single open reading frame (ORF) of 77 amino acids, with alternative polyadenylation sites generating multiple transcript variants that produce identical mature protein products [3] [7].

Evolutionarily, CD59 belongs to the Ly6/uPAR/α-neurotoxin protein superfamily, defined by a distinctive "three-finger" protein fold stabilized by disulfide bridges. Orthologs exist across vertebrates, including birds, reptiles, amphibians, and teleost fish, underscoring its conserved role in innate immunity [5] [8]. Notably, guinea pigs (Cavia porcellus) lack functional CD59 due to pseudogenization. Genomic analysis reveals a 1.6 kb deletion in exon 1 and frameshift mutations in exons 2–5, resulting in complete loss of expression. This aberration explains the unique susceptibility of guinea pig erythrocytes to complement-mediated lysis [8].

  • Key evolutionary drivers: Positive selection in the membrane-proximal domain suggests adaptive evolution against pathogen exploitation, while conserved residues (e.g., Cys3-Cys26, Cys6-Cys13, Cys19-Cys39, Cys45-Cys63, Cys64-Cys69) maintain structural integrity across species [4] [6].

Transcriptional Regulation and Alternative Polyadenylation Mechanisms

CD59 expression is governed by constitutive and inducible regulatory mechanisms. Constitutive expression depends on Sp1 binding to GC-rich promoter elements, while inducible upregulation during inflammation involves synergistic interactions between NF-κB and CREB bridged by co-activators CBP/p300 [2]. Lipopolysaccharide (LPS), TNF-α, and complement activation products (e.g., sublytic MAC, C5a) trigger NF-κB/CREB-driven transcription, enhancing CD59 expression as a feedback mechanism to limit complement-mediated damage [2].

Alternative polyadenylation (APA) generates eight distinct CD59 transcripts sharing three transcriptional start sites but identical ORFs [3] [10]. Four polyadenylation sites in the 3' untranslated region (UTR) yield mRNA variants differing in stability and subcellular localization. APA is modulated by RNA secondary structures near the canonical AAUAAA signal, which influence cleavage-polyadenylation efficiency. This mechanism expands regulatory capacity without altering the protein sequence [3] [10].

  • Transcriptional dynamics:
  • Constitutive regulation: Sp1 maintains basal expression in homeostatic conditions.
  • Inducible regulation: NF-κB/p65-p50 and phospho-CREB bind enhancer elements in intron 1 during inflammation.

Structural Analysis of the CD59 Glycoprotein: GPI Anchoring and Functional Domains

CD59 is a glycophosphatidylinositol (GPI)-anchored glycoprotein with a mature molecular weight of 18–20 kDa. Its tertiary structure, resolved via NMR spectroscopy, features two antiparallel β-sheets (β1: residues 44–49; β2: 52–57; β3: 60–65) and a short α-helix (residues 25–33), stabilized by five disulfide bonds [1] [4]. A hydrophobic groove between loops 3 and 4 (encompassing Trp40, Tyr61, and Arg53) forms the complement-binding site that sterically hinders C9 polymerization in the membrane attack complex (MAC) [1] [7].

Table 1: Structural Domains of CD59 Glycoprotein

DomainResiduesStructural FeaturesFunctional Role
N-terminal domain1–24Signal peptide (cleaved)ER targeting
LU domain25–77Ly6/uPAR fold; 5 disulfide bondsMAC inhibition
Hydrophobic groove38–45, 60–65Trp40, Tyr61, Arg53, Phe23C8/C9 binding
Glycosylation siteAsn18N-linked glycan (complex type)Protein stability; ligand shielding
GPI anchorC-terminalEthanolamine-phosphoglycan linkageMembrane tethering; lipid raft localization

GPI anchoring targets CD59 to cholesterol-rich membrane microdomains (lipid rafts), where it interacts dynamically with complement proteins. The anchor is added post-translationally in the endoplasmic reticulum, replacing a C-terminal hydrophobic peptide. Cholesterol dependency enables CD59 to induce membrane "pinch points" that disrupt MAC pore formation [5] [7]. N-glycosylation at Asn18 enhances functional activity by stabilizing the protein fold and limiting proteolysis. Deglycosylation at this site increases inhibitory potency, suggesting steric constraints in glycosylated forms [1] [4].

Table 2: Transcriptional Regulators of CD59

RegulatorBinding SiteInducing StimuliFunctional Impact
Sp1GC-rich promoterBasal conditionsConstitutive expression
NF-κBEnhancer in intron 1LPS, TNF-α, sublytic MAC, C5aUpregulation during inflammation
CREBAdjacent to NF-κBcAMP, PKA signalingSynergistic enhancement with NF-κB
CBP/p300Scaffold proteinInflammatory mediatorsBridges NF-κB and CREB; histone acetylation

Structural flexibility: CD59 adopts multiple orientations relative to the membrane, enabling adaptation to binding partners. This plasticity facilitates interactions with bacterial virulence factors (e.g., intermedilysin) and complement proteins (C6, C8α, C9) [5] [9]. Key residues for complement inhibition include Leu54 (hydrophobic groove) and Arg53 (electrostatic steering of C9) [1] [6].

Properties

CAS Number

131201-15-5

Product Name

DC 59 gene product

Molecular Formula

C4F9LiO3S

Synonyms

DC 59 gene product

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